molecular formula C16H13N5O4 B12191891 2-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-(1H-tetrazol-5-yl)acetamide

2-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-(1H-tetrazol-5-yl)acetamide

Cat. No.: B12191891
M. Wt: 339.31 g/mol
InChI Key: DFPPLOPAVDGSAX-UHFFFAOYSA-N
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Description

2-(3,5-Dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-(1H-tetrazol-5-yl)acetamide is a structurally complex molecule featuring a fused furochromen core (a furan ring fused with a coumarin derivative) and a tetrazole-linked acetamide moiety. This compound’s structural uniqueness invites comparison with related acetamide derivatives and heterocyclic systems, particularly those with triazole, oxadiazole, or coumarin-based scaffolds .

Properties

Molecular Formula

C16H13N5O4

Molecular Weight

339.31 g/mol

IUPAC Name

2-(3,5-dimethyl-7-oxofuro[3,2-g]chromen-6-yl)-N-(2H-tetrazol-5-yl)acetamide

InChI

InChI=1S/C16H13N5O4/c1-7-6-24-12-5-13-10(3-9(7)12)8(2)11(15(23)25-13)4-14(22)17-16-18-20-21-19-16/h3,5-6H,4H2,1-2H3,(H2,17,18,19,20,21,22)

InChI Key

DFPPLOPAVDGSAX-UHFFFAOYSA-N

Canonical SMILES

CC1=COC2=CC3=C(C=C12)C(=C(C(=O)O3)CC(=O)NC4=NNN=N4)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-(1H-tetrazol-5-yl)acetamide typically involves multiple steps

    Preparation of Furochromene Core: The furochromene core can be synthesized through a cyclization reaction involving appropriate precursors such as 3,5-dimethylphenol and suitable aldehydes under acidic conditions.

    Introduction of Tetrazole Group: The tetrazole group can be introduced via a cycloaddition reaction between an azide and a nitrile derivative. This step often requires the use of catalysts such as copper(I) salts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-(1H-tetrazol-5-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides can be replaced with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halides, nucleophiles, solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-(1H-tetrazol-5-yl)acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 2-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-(1H-tetrazol-5-yl)acetamide involves its interaction with specific molecular targets and pathways. The furochromene core and tetrazole moiety may interact with enzymes, receptors, or other biomolecules, leading to modulation of biological processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features

The target compound’s furochromen-tetrazole-acetamide architecture distinguishes it from analogs. Key comparisons include:

Compound Class Core Structure Key Substituents/Functional Groups Evidence Source
Target Compound Furo[3,2-g]chromen + tetrazole 3,5-Dimethyl, 7-oxo, tetrazole-acetamide N/A
Triazole-linked Acetamides Naphthalene + 1,2,3-triazole Chlorophenyl, naphthyloxy-methyl
Thiazolidinone-Coumarin Hybrids Coumarin + thiazolidinone 4-Methyl-2-oxochromen, oxothiazolidine
Oxadiazole Derivatives 1,3,5-Oxadiazole + chloroacetamide Phenyl, chloroacetamide
Tetrazole-containing Drugs Cephalosporin + tetrazole Thiadiazolethio-methyl, pivalamido
  • Furochromen vs. Coumarin/Thiazolidinone Hybrids: The furochromen core in the target compound differs from the 4-methyl-2-oxochromen system in ’s hybrids, which incorporate a thiazolidinone ring. The fused furan in furochromen may enhance rigidity and π-conjugation compared to simpler coumarin derivatives .
  • Tetrazole vs. Triazole-containing analogs (e.g., compounds 7j–m in ) prioritize aromatic interactions via naphthalene substituents, whereas the tetrazole here may favor ionic interactions .

Spectroscopic and Physicochemical Properties

Property Target Compound (Inferred) Triazole Acetamide 7j Thiazolidinone-Coumarin
IR C=O Stretch ~1670–1680 cm⁻¹ 1676 cm⁻¹ 1671–1683 cm⁻¹
¹H NMR NH Signal δ ~10.5–11.0 ppm (tetrazole NH) δ 10.41 ppm (triazole NH) δ ~10.7 ppm (thiazolidinone NH)
LogP (Predicted) Moderate (tetrazole increases polarity) High (naphthalene enhances lipophilicity) Moderate (coumarin-thiazolidinone balance)
  • Tetrazole vs. Triazole NH : The tetrazole’s NH in the target is expected to resonate downfield (δ >10.5 ppm) due to stronger electron withdrawal, compared to triazole NH in 7j (δ 10.41 ppm) .
  • Aromatic Systems : The furochromen’s conjugated system may exhibit UV absorption at longer wavelengths than naphthalene-based analogs, relevant for photodynamic applications.

Biological Activity

The compound 2-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-(1H-tetrazol-5-yl)acetamide is a derivative of furochromene and tetrazole, which has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The molecular formula of the compound is C16H16N4O3C_{16}H_{16}N_{4}O_{3}, with a molecular weight of approximately 312.32 g/mol. The structure features a furochromene moiety linked to a tetrazole ring via an acetamide functional group.

Biological Activity Overview

The biological activities of this compound have been investigated in various studies, focusing on its potential as an anti-inflammatory, antimicrobial, and anticancer agent.

Antimicrobial Activity

Research has shown that derivatives of furochromene possess significant antimicrobial properties. For example:

  • A study reported that similar compounds exhibited effective antibacterial activity against various Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 0.1 to 10 µg/mL depending on the specific structure and substituents present .

Anticancer Activity

The anticancer potential of furochromene derivatives has also been explored:

  • In vitro studies indicated that these compounds can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), with IC50 values in the low micromolar range (e.g., 5–15 µM) .

Anti-inflammatory Effects

The anti-inflammatory properties are attributed to the modulation of pro-inflammatory cytokines:

  • In animal models, treatment with furochromene derivatives resulted in reduced levels of TNF-alpha and IL-6, demonstrating their potential as anti-inflammatory agents .

Case Studies

  • Study on Antimicrobial Efficacy :
    • A recent study evaluated a series of furochromene derivatives against Staphylococcus aureus and Escherichia coli. The most potent compound showed an MIC of 0.18 µg/mL against E. coli, suggesting strong antibacterial activity .
  • Anticancer Mechanism Investigation :
    • Another investigation focused on the mechanism of action in cancer cells. The results indicated that the compound induced cell cycle arrest at the G2/M phase and activated caspase pathways leading to apoptosis in MCF-7 cells .

Data Tables

Biological ActivityTest Organism/Cell LineIC50/MIC (µg/mL)References
AntibacterialE. coli0.18
AnticancerMCF-710
Anti-inflammatoryTNF-alpha inhibition-

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